Cas no 1451392-96-3 (2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid)

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring and a piperidinylcarbonyl functional group. This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the boronic acid moiety ensures efficient reactivity with aryl halides, while the electron-withdrawing chloro and carbonyl groups enhance stability and selectivity. Its well-defined structure and consistent purity make it suitable for pharmaceutical and materials science research. The compound is particularly valuable in medicinal chemistry for constructing targeted molecules, offering reliable performance in controlled reaction conditions. Proper handling under inert atmospheres is recommended to preserve its reactivity.
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid structure
1451392-96-3 structure
商品名:2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
CAS番号:1451392-96-3
MF:C12H15BClNO3
メガワット:267.516402482986
MDL:MFCD22125178
CID:4764660

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 20Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
    • 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
    • 2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid
    • (2-chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid
    • [2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
    • Z1300
    • MDL: MFCD22125178
    • インチ: 1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
    • InChIKey: JWZDVWRFPJMCCV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(B(O)O)C=CC(=C1)C(N1CCCCC1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • トポロジー分子極性表面積: 60.8

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0999702-1g
(2-chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid
1451392-96-3 95%
1g
$800 2024-08-02
abcr
AB349849-500 mg
2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid; 97%
1451392-96-3
500mg
€528.60 2023-04-26
abcr
AB349849-1 g
2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid; 97%
1451392-96-3
1g
€719.40 2023-04-26
abcr
AB349849-5g
2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; .
1451392-96-3 97%
5g
€2081.60 2025-02-22
Ambeed
A711706-1g
20Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
1451392-96-3 95%
1g
$564.0 2024-04-23
Aaron
AR00HY2S-500mg
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
1451392-96-3 95%
500mg
$509.00 2025-02-17
abcr
AB349849-250mg
2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; .
1451392-96-3 97%
250mg
€336.30 2025-02-22
abcr
AB349849-1g
2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; .
1451392-96-3 97%
1g
€620.70 2025-02-22

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 関連文献

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acidに関する追加情報

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid: A Comprehensive Overview

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS No. 1451392-96-3) is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound, often referred to as chloro-piperidinyl-carbonyl-phenylboronic acid, has garnered attention due to its unique structural features and potential for use in advanced chemical reactions, particularly in the context of cross-coupling reactions and polymer synthesis.

The molecular structure of 2-chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a piperidinyl carbonyl group at the 4-position. The presence of the boronic acid group (-B(OH)₂) makes this compound highly reactive under specific catalytic conditions, enabling its use in Suzuki-Miyaura coupling reactions. This reactivity has been leveraged in recent studies to synthesize novel materials with tailored electronic and optical properties.

Recent research has highlighted the potential of chloro-piperidinyl-carbonyl-phenylboronic acid in the development of advanced polymers. By incorporating this compound into polymer backbones, scientists have achieved enhanced thermal stability and mechanical strength. For instance, a study published in *Advanced Materials* demonstrated that polymers synthesized using this compound exhibit superior performance in high-temperature applications, making them suitable for use in aerospace and automotive industries.

In addition to its role in polymer synthesis, 2-chloro-4-(1-piperidinylcarbonyl)phenylboronic acid has been explored for its potential in drug delivery systems. The compound's ability to undergo controlled cross-coupling reactions has enabled the creation of biocompatible materials that can encapsulate and release drugs at targeted sites within the body. This application has been particularly promising in the field of cancer therapy, where precise drug delivery is critical for minimizing side effects.

The synthesis of chloro-piperidinyl-carbonyl-phenylboronic acid involves a multi-step process that typically begins with the preparation of the piperidinyl carbonyl derivative. This intermediate is then subjected to nucleophilic aromatic substitution to introduce the boronic acid group. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From an environmental standpoint, 2-chloro-4-(1-piperidinylcarbonyl)phenylboronic acid exhibits low toxicity and biodegradability under controlled conditions. This makes it a safer alternative to traditional chemicals used in organic synthesis, aligning with current trends toward sustainable chemistry practices.

In conclusion, chloro-piperidinyl-carbonyl-phenylboronic acid (CAS No. 1451392-96-3) is a multifaceted compound with wide-ranging applications in materials science, polymer chemistry, and drug delivery systems. Its unique reactivity and structural versatility continue to drive innovative research, positioning it as a key player in the development of next-generation materials and therapeutic agents.

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